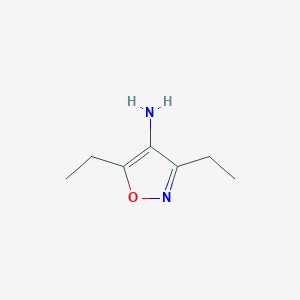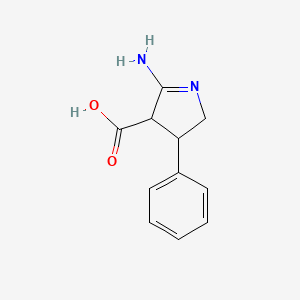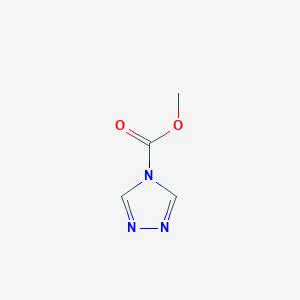
Methyl 4H-1,2,4-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4H-1,2,4-triazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C4H5N3O2. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4H-1,2,4-triazole-4-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall productivity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4H-1,2,4-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
Methyl 4H-1,2,4-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 4H-1,2,4-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as a precursor for nucleoside analogues, it interferes with viral replication by inhibiting viral RNA polymerase . The triazole ring’s nitrogen atoms play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangements.
Thiazole: A heterocyclic compound containing sulfur and nitrogen atoms.
Oxazole: A five-membered ring with oxygen and nitrogen atoms.
Uniqueness: Methyl 4H-1,2,4-triazole-4-carboxylate is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct chemical properties and reactivity. Its ability to serve as a versatile building block for synthesizing various biologically active compounds sets it apart from other similar heterocycles .
Propriétés
Formule moléculaire |
C4H5N3O2 |
|---|---|
Poids moléculaire |
127.10 g/mol |
Nom IUPAC |
methyl 1,2,4-triazole-4-carboxylate |
InChI |
InChI=1S/C4H5N3O2/c1-9-4(8)7-2-5-6-3-7/h2-3H,1H3 |
Clé InChI |
OYTFXWATNWPJAO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1C=NN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


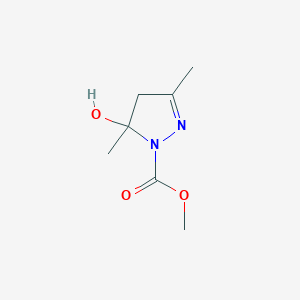
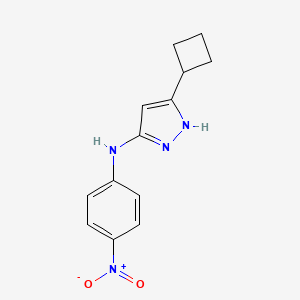
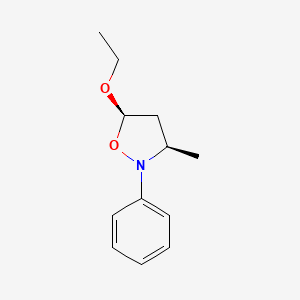
![6-[4-(Diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B12889939.png)
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
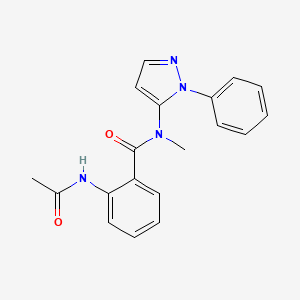
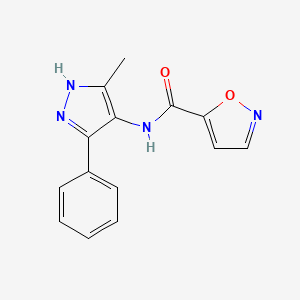
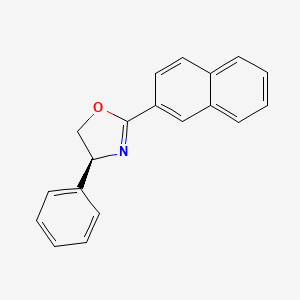
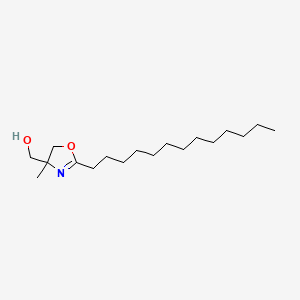
![2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine](/img/structure/B12889968.png)
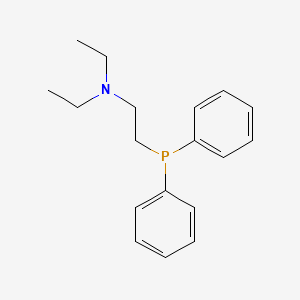
![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
